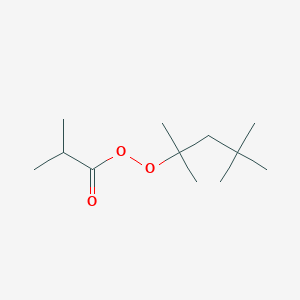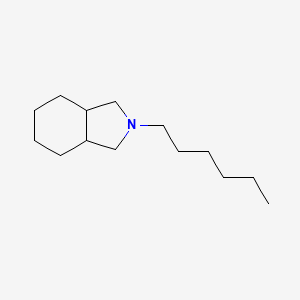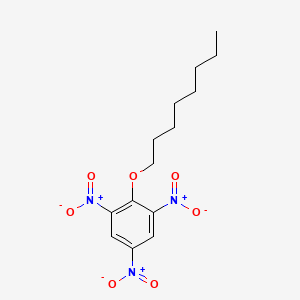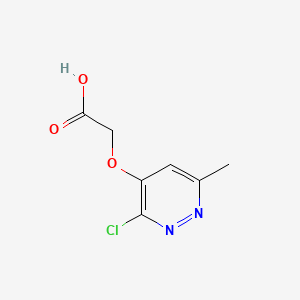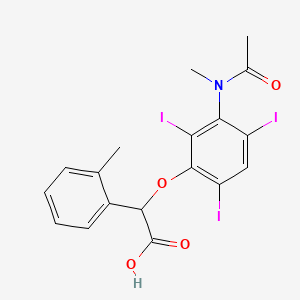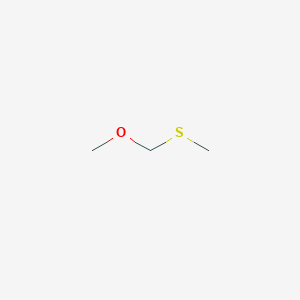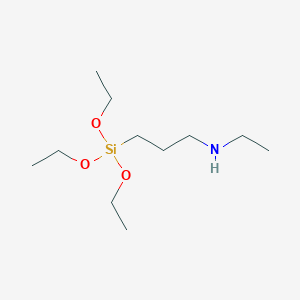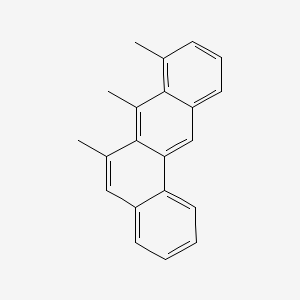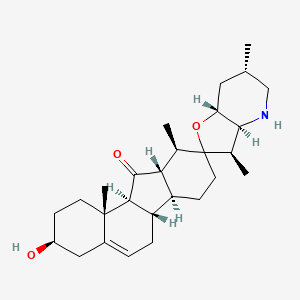
12beta,13alpha-Dihydrojervine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12beta,13alpha-Dihydrojervine: is a naturally occurring alkaloid found in certain plant species It belongs to the class of steroidal alkaloids and is known for its complex structure and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12beta,13alpha-Dihydrojervine typically involves multiple steps, starting from simpler steroidal precursors. The synthetic route often includes oxidation, reduction, and substitution reactions to introduce the necessary functional groups and stereochemistry. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes. Alternatively, large-scale synthesis can be achieved through chemical methods, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 12beta,13alpha-Dihydrojervine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Addition of hydrogen atoms to reduce double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemistry: 12beta,13alpha-Dihydrojervine is used as a starting material for the synthesis of more complex steroidal compounds. Its unique structure serves as a template for designing new molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a bioactive compound. It has been investigated for its role in modulating enzyme activity and influencing cell signaling pathways.
Medicine: The compound’s potential therapeutic properties have led to research into its use as a drug candidate. Studies have explored its effects on various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 12beta,13alpha-Dihydrojervine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall biochemical environment of the cell.
Comparison with Similar Compounds
Jervine: Another steroidal alkaloid with a similar structure but differing in specific functional groups.
Cyclopamine: A related compound known for its ability to inhibit the Hedgehog signaling pathway.
Veratramine: Shares structural similarities but has distinct biological activities.
Uniqueness: 12beta,13alpha-Dihydrojervine is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
21842-58-0 |
|---|---|
Molecular Formula |
C27H41NO3 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,10R,10aS,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,10,10a,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one |
InChI |
InChI=1S/C27H41NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14-16,18-24,28-29H,6-13H2,1-4H3/t14-,15+,16+,18-,19-,20-,21+,22+,23+,24-,26-,27?/m0/s1 |
InChI Key |
ADBZXUDEQXJJDM-QQQVHTRUSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H](C3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)[C@@H]4[C@H]3C)C)O)C)NC1 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4C3C)C)O)C)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)

